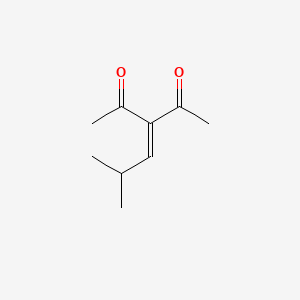![molecular formula C5H4INO2 B14631083 N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine CAS No. 54376-28-2](/img/structure/B14631083.png)
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of an iodine atom attached to the furan ring and a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-iodofurfural with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The iodine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The iodine atom in the furan ring may also play a role in modulating the compound’s reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(5-Methylfuran-2-yl)methylidene]hydroxylamine
- N-[(5-Bromofuran-2-yl)methylidene]hydroxylamine
- N-[(5-Chlorofuran-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(5-Iodofuran-2-yl)methylidene]hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its halogenated analogs. The iodine atom enhances the compound’s reactivity and can influence its biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
54376-28-2 |
|---|---|
Molekularformel |
C5H4INO2 |
Molekulargewicht |
237.00 g/mol |
IUPAC-Name |
N-[(5-iodofuran-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4INO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |
InChI-Schlüssel |
QNVJIYRXICPKAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)I)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
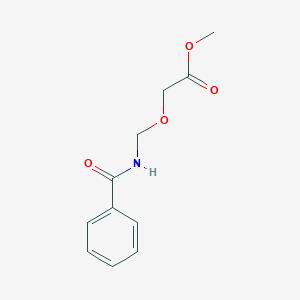
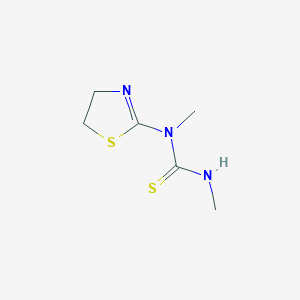

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
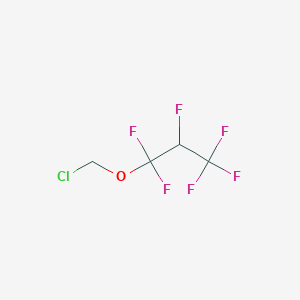
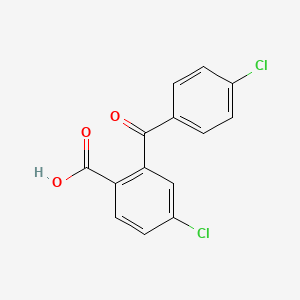
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

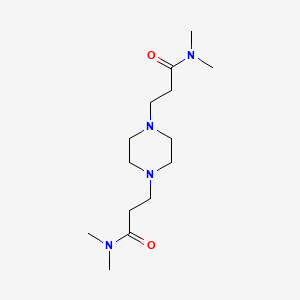
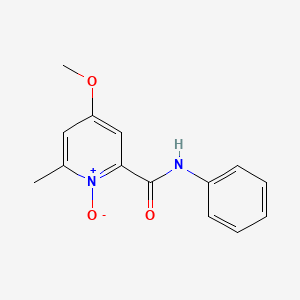
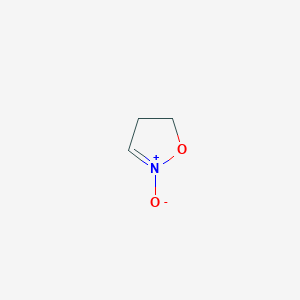
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
